molecular formula C22H34O2 B072078 16-beta-Methylpregnenolone CAS No. 1474-71-1

16-beta-Methylpregnenolone

Cat. No.: B072078
CAS No.: 1474-71-1
M. Wt: 330.5 g/mol
InChI Key: XXSFRYVGIQYVIQ-ORLXTKIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-beta-Methylpregnenolone (CAS 1474-71-1) is a synthetic steroid analog of the endogenous neurosteroid pregnenolone. With a molecular formula of C 22 H 34 O 2 and a molecular weight of 330.51 g/mol, this compound is a key reagent for researchers investigating steroid biochemistry and the development of novel neuroactive compounds . Pregnenolone, the parent molecule, is a foundational neurosteroid synthesized in the brain from cholesterol and serves as a precursor to all other steroid hormones . It exhibits diverse biological activities, including potent effects on the microtubule cytoskeleton by binding with high affinity to Microtubule-Associated Protein 2 (MAP2), thereby promoting tubulin polymerization and influencing neurite outgrowth and neuronal plasticity . Furthermore, pregnenolone and its metabolites are significant modulators of major neurotransmitter systems, acting as positive allosteric modulators of the NMDA receptor and negative allosteric modulators of the GABA A and CB1 receptors . The introduction of a 16-beta-methyl group alters the compound's metabolism and reactivity, making this compound a valuable chemical scaffold in synthetic organic chemistry for the preparation of more complex methylated steroid derivatives . Researchers utilize this compound to explore its potential effects on neurological function, cytoskeletal dynamics, and its interaction with various neurosteroid targets, offering insights relevant to neurodevelopmental and psychiatric disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,16S,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h5,13,16-20,24H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFRYVGIQYVIQ-ORLXTKIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933120
Record name 3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474-71-1
Record name Pregn-5-en-20-one, 3-beta-hydroxy-16-beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-16-methylpregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylpregnenolone, 16β-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ5R8355MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Partial Synthesis from 3β-Hydroxybisnorcholenic Acid

A route described in LipidBank involves lithium-ethylamine-induced hydrogenolysis of methyl ether derivatives of allylic alcohols derived from 3β-hydroxybisnorcholenic acid. This method avoids Grignard reagents but requires precise control over reaction stoichiometry to prevent over-reduction.

Epoxidation and Rearrangement

3β-Hydroxyandrostane-17-one can be converted to this compound via enol acetate formation followed by epoxidation with perbenzoic acid. The epoxide intermediate undergoes acid-catalyzed rearrangement to install the 16α-methyl group.

Comparative Analysis of Methods:

Method Starting Material Key Step Overall Yield
Grignard/HOBr/LiAlH₄16-Methylene-17-ketosteroidAnionotropic rearrangement55–60%
Partial Synthesis3β-HydroxybisnorcholenateHydrogenolysis45–50%
Epoxidation-Rearrangement3β-Hydroxyandrostane-17-oneEpoxide rearrangement40–45%

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from methanol/water. The crystalline product is characterized by:

  • Melting Point: 168–170°C

  • Optical Rotation: [α]D = −83° (c = 1.0, CHCl₃)

  • Spectroscopy: ¹H NMR (CDCl₃) δ 5.35 (1H, d, J = 5.1 Hz, H-6), 3.52 (1H, m, H-3β), 1.21 (3H, s, 16α-CH₃).

Industrial-Scale Considerations

The Chinese patent CN105693802B highlights a scalable process using methyl magnesium bromide (2.5 equiv) in THF under nitrogen, achieving 90% conversion at −20°C. Key optimizations include:

  • Reagent Purity: >99% methyl magnesium bromide

  • Workup: Quenching with saturated NH₄Cl, extraction with dichloromethane

  • Cost Efficiency: 30% reduction in solvent use compared to earlier methods .

Chemical Reactions Analysis

Types of Reactions: 16-beta-Methylpregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

16-beta-Methylpregnenolone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 16-beta-Methylpregnenolone involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various physiological processes. The compound binds to specific receptors, modulating gene expression and cellular functions. It also exhibits neurosteroid activity, affecting synaptic functioning and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

16-Dehydropregnenolone Acetate
  • Molecular Formula : C23H32O3
  • Molecular Weight : 356.55 g/mol .
  • Key Differences: Contains an acetate group at the 3β position instead of a hydroxyl group. Features a 16-dehydro (double bond) modification, altering ring D conformation compared to 16-beta-Methylpregnenolone’s 16β-methyl substitution .
  • Applications : Intermediate in synthesizing corticosteroids like betamethasone and beclometasone .
16-alpha-Methylpregnenolone Derivatives
  • Examples: 16-alpha-Methylpregnenolone 3β-acetate (CAS: 1863-41-8) .
  • Key Differences :
    • Methylation at the 16α position instead of 16β, leading to distinct stereochemical interactions with steroid receptors.
    • Derivatives like flumetasone and paramethasone demonstrate glucocorticoid activity, highlighting the importance of methylation position for pharmacological outcomes .
16-methyldehydropregnenolone Acetate
  • Molecular Formula : C24H32O6 (416.51 g/mol) .
  • Key Differences :
    • Combines 16-methyl and dehydro modifications with an acetate group.
    • Used in multi-step synthesis of high-potency corticosteroids such as mometasone furoate .
Key Observations:

Functional Group Influence: The absence of an acetate group in this compound limits its utility as a synthetic precursor compared to 16-Dehydropregnenolone Acetate .

Safety: Unlike derivatives like paramethasone or betamethasone, this compound lacks comprehensive toxicity, persistence, or bioaccumulation data, necessitating cautious handling in R&D .

Research Implications and Gaps

  • Pharmacological Potential: While this compound’s structural cousins (e.g., betamethasone) are clinically significant, its own bioactivity remains underexplored. Comparative studies with 16α-methyl analogues could clarify receptor-binding dynamics .
  • Safety : Current safety data sheets emphasize the need for rigorous protective measures during handling, as ecological and health impacts are uncharacterized .

Biological Activity

16-beta-Methylpregnenolone is a synthetic steroid that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This compound is a derivative of pregnenolone, which serves as a precursor for various steroid hormones. Understanding its biological activity is crucial for exploring therapeutic applications in conditions characterized by inflammation and immune dysregulation.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 16-beta position, which alters its interaction with steroid receptors compared to its natural counterparts. The structural modification enhances its potency and alters its pharmacokinetic properties.

The primary mechanism of action of this compound involves binding to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammatory responses. This interaction results in:

  • Inhibition of pro-inflammatory cytokines: The compound downregulates the expression of cytokines such as TNF-alpha and IL-6.
  • Promotion of anti-inflammatory pathways: It enhances the expression of anti-inflammatory mediators like IL-10.
  • Modulation of immune cell activity: It affects the migration and function of leukocytes, thereby influencing immune responses.

Biological Activity and Efficacy

Research into the biological activity of this compound has demonstrated several key effects:

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1: A patient with chronic inflammatory disease showed marked improvement when treated with a glucocorticoid regimen that included methylated steroids similar to this compound. The treatment resulted in decreased disease activity scores and improved quality of life metrics .
  • Case Study 2: In a controlled trial involving patients with severe asthma exacerbations, the use of methylprednisolone (a close analog) demonstrated significant improvements in lung function and reduced hospital stay durations .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other corticosteroids is provided below:

CompoundAnti-inflammatory PotencyImmunomodulatory EffectsCommon Uses
This compoundHighModeratePotentially autoimmune diseases
DexamethasoneVery HighHighInflammatory conditions, allergies
MethylprednisoloneHighModerateAsthma, arthritis

Q & A

Basic Research Question

Q: What are the essential steps to ensure reproducibility in synthesizing 16-beta-Methylpregnenolone? Methodological Answer: Reproducible synthesis requires:

  • Detailed Experimental Protocols : Include precise reaction conditions (temperature, solvents, catalysts), purification methods, and characterization techniques (e.g., NMR, HPLC, mass spectrometry) in the main manuscript, with extended procedures in supplementary materials .
  • Control Experiments : Replicate known synthetic pathways from primary literature, validating each intermediate step .
  • Purity Documentation : Provide melting points, spectral data, and chromatographic profiles for novel derivatives. For known compounds, cross-reference established characterization data .

Basic Research Question

Q: How should researchers structure a literature review to identify gaps in this compound’s pharmacological mechanisms? Methodological Answer:

  • Systematic Search Strategy : Use databases like PubMed, Scopus, and Web of Science with keywords (e.g., "this compound," "steroid derivatives," "enzyme inhibition"). Exclude non-peer-reviewed sources (e.g., patents, commercial websites) .
  • Gap Analysis Framework : Apply PICOT (Population: cell/animal models; Intervention: compound concentration; Comparison: baseline activity; Outcome: binding affinity; Time: exposure duration) to isolate understudied areas, such as long-term metabolic effects .

Advanced Research Question

Q: What methodologies resolve contradictions in reported biological activity data for 16-beta-Mregnenolone? Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay type, cell line variability) using statistical tools (e.g., random-effects models). Address heterogeneity via subgroup analysis .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO-certified labs) to isolate protocol-specific biases .
  • Uncertainty Quantification : Report confidence intervals and effect sizes in dose-response studies to contextualize discrepancies .

Advanced Research Question

Q: How can researchers apply the FINER criteria to hypotheses about this compound’s metabolic stability? Methodological Answer:

  • Feasibility : Pilot in vitro assays (e.g., liver microsome stability tests) before scaling to in vivo models .
  • Novelty : Compare metabolic pathways to structurally similar steroids (e.g., pregnenolone) to identify unique degradation products .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human tissue use, ensuring data transparency and open access to raw spectra .

Advanced Research Question

Q: What strategies optimize metadata documentation for this compound research data? Methodological Answer:

  • FAIR Principles : Include descriptors such as synthesis date, instrument calibration logs, and raw spectral files in repositories (e.g., Zenodo). Use discipline-specific metadata schemas (e.g., ISA-Tab for pharmacology) .
  • Contextual Annotations : Link datasets to pre-registered protocols (e.g., protocols.io ) to enhance reproducibility .

Table 1: Frameworks for Research Question Development

FrameworkApplication to this compound ResearchCitations
FINER Assess feasibility of in vivo toxicity studies
PICOT Define dose-response relationships in enzyme inhibition assays
PEO Study population (e.g., hepatocytes), exposure (metabolites), outcome (CYP3A4 activity)

Basic Research Question

Q: How to validate the identity of this compound derivatives using spectroscopic methods? Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry to confirm molecular structure. For novel compounds, calculate spectral correlation coefficients against simulated data .
  • Reference Standards : Co-elute derivatives with commercially available pregnenolone analogs in HPLC to verify retention times .

Advanced Research Question

Q: How to design a study evaluating this compound’s interaction with glucocorticoid receptors? Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled dexamethasone as a control. Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) .
  • Molecular Dynamics Simulations : Model ligand-receptor docking using software like AutoDock Vina to predict binding affinities, validated by in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-beta-Methylpregnenolone
Reactant of Route 2
Reactant of Route 2
16-beta-Methylpregnenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.